molecular formula C15H17NO3 B8300180 2,5-Dimethoxy-3'-aminobenzhydrol

2,5-Dimethoxy-3'-aminobenzhydrol

Cat. No.: B8300180
M. Wt: 259.30 g/mol
InChI Key: QVDMIHWJFOZBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-3'-aminobenzhydrol is a benzhydrol derivative characterized by methoxy substitutions at the 2- and 5-positions of one aromatic ring and an amino group at the 3'-position of the adjacent benzene moiety. The amino group at the 3'-position may confer distinct reactivity or biological activity compared to analogs with alternative substituents (e.g., benzotriazolyl or thioacetate groups) .

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(3-aminophenyl)-(2,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C15H17NO3/c1-18-12-6-7-14(19-2)13(9-12)15(17)10-4-3-5-11(16)8-10/h3-9,15,17H,16H2,1-2H3

InChI Key

QVDMIHWJFOZBOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C2=CC(=CC=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-Dimethoxy-3'-aminobenzhydrol with three structurally related compounds, focusing on substituent effects, synthetic pathways, spectral properties, and applications.

Substituent Effects and Functional Group Variations

Compound Name Substituents on Aromatic Rings Key Functional Groups Molecular Formula Molecular Weight
This compound 2,5-dimethoxy (Ring A); 3'-amino (Ring B) –NH2, –OCH3, –OH (benzhydrol) Not provided Not provided
Compound 8 () 2,5-dimethoxy (Ring A); benzotriazolyl –Br, –OCH3, benzotriazolyl C28H35BrN4O2 547.5 g/mol†
Compound 2 () 4,5-dimethoxy (Ring A); methylenedioxy –OCH3, methylenedioxy C22H24O6 384.4 g/mol‡
3,5-Dimethoxy-3'-hydroxybibenzyl () 3,5-dimethoxy (Ring A); 3'-hydroxy (Ring B) –OH, –OCH3 C16H18O3 258.3 g/mol

†Calculated based on synthesis details in .
‡Molecular weight inferred from .

  • Key Differences: Amino vs. Halogen/Benzotriazolyl Groups: The 3'-amino group in this compound contrasts with bromine and benzotriazolyl substituents in compound 6. This difference likely alters solubility and reactivity, with the amino group enabling hydrogen bonding or nucleophilic interactions . Methoxy Positioning: Compared to 3,5-Dimethoxy-3'-hydroxybibenzyl (), the 2,5-dimethoxy substitution in the target compound may influence steric hindrance and electronic effects on the benzhydrol core.

Spectral and Structural Analysis

  • IR Spectroscopy: Methoxy groups exhibit C-H stretching at ~2,850 cm⁻¹ (as seen in compound 2, ) . The amino group in this compound would show N-H stretching at ~3,300–3,500 cm⁻¹, absent in halogenated analogs like compound 7.
  • HMBC Correlations :
    • In compound 2 (), methoxy groups were assigned via 3J correlations between δH 3.83 (OCH3-5) and δC 149.10 (C-5), demonstrating the utility of HMBC in resolving substitution patterns .

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